molecular formula C5H7N3O2 B3070807 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1006334-34-4

4-amino-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B3070807
CAS No.: 1006334-34-4
M. Wt: 141.13 g/mol
InChI Key: JGYPVAYVRHNVDI-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid is a valuable aminopyrazole derivative that serves as a key synthetic intermediate in scientific research. This heterocyclic compound features both an electron-donating amino group and a carboxylic acid functionality, making it a versatile building block for constructing more complex molecules . Its structure is part of a class of compounds recognized as advantageous frameworks capable of providing useful ligands for various receptors and enzymes . In research, this compound's primary value lies in its role as a precursor for the synthesis of biologically active pyrazolo[4,3-d]pyrimidine ring systems and other fused heterocycles, which are structures of significant interest in drug discovery . While the specific biological activity of this exact compound may not be fully characterized, its close structural analogs, particularly pyrazole-4-carboxylic acid amides, have demonstrated notable antifungal activities by targeting mitochondrial succinate dehydrogenase (SDH) . Furthermore, heterocyclic carboxylic acids like pyrazole-3-carboxylic acid are known for their sophisticated coordination abilities, acting as multifunctional ligands that can form diverse metal complexes, which are useful in materials science and coordination chemistry . This product is offered for research applications only and is not intended for diagnostic or therapeutic use. American Elements supplies this compound in various packaging options, from sample quantities to bulk volumes, and can produce it to various grades and purities, including high and ultra-high purity forms (99%, 99.9%, 99.99%, and higher) . Typical bulk packaging includes palletized plastic pails, fiber and steel drums, and super sacks. Shipping documentation includes a Certificate of Analysis and Safety Data Sheet (SDS) .

Properties

IUPAC Name

4-amino-1-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-8-2-3(6)4(7-8)5(9)10/h2H,6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYPVAYVRHNVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclocondensation of hydrazine with a carbonyl compound, followed by subsequent functionalization steps . Another method includes the use of multicomponent reactions, which offer the advantage of forming the pyrazole ring in a single step .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of catalytic processes and optimized reaction conditions, such as temperature and solvent choice, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

AMPC has been investigated for its potential therapeutic properties. Its structural features allow it to interact with various biological targets, making it a candidate for drug development. Some notable applications include:

  • Antimicrobial Activity : Preliminary studies indicate that AMPC exhibits antimicrobial properties, which could be harnessed for developing new antibiotics.
  • Anti-inflammatory Effects : Research suggests that derivatives of AMPC may possess anti-inflammatory activity, potentially useful in treating inflammatory diseases.

Agrochemicals

The compound is also explored in the field of agrochemicals. Its ability to modulate plant growth and resistance to pests makes it a candidate for developing new herbicides and fungicides.

Coordination Chemistry

AMPC can act as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are investigated for their catalytic properties and potential applications in materials science.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of AMPC against various bacterial strains. The results indicated that AMPC showed significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Agrochemical Applications

Research conducted by agricultural scientists demonstrated that AMPC derivatives enhanced the growth of certain crops while providing resistance against common fungal pathogens. Field trials indicated improved yields compared to untreated controls.

Data Tables

The following table summarizes key findings related to the applications of AMPC:

Application AreaFindingsReferences
Medicinal ChemistryExhibits antimicrobial and anti-inflammatory properties
AgrochemicalsEnhances crop growth and resistance to pathogens
Coordination ChemistryForms stable metal complexes with catalytic properties

Mechanism of Action

The mechanism of action of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituents at Positions Molecular Formula Molecular Weight (g/mol) Key References
This compound 1-CH₃, 3-COOH, 4-NH₂ C₅H₇N₃O₂ (free acid) 157.13
4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid 1-C₆H₅, 3-COOH, 4-NH₂ C₁₀H₉N₃O₂ 203.20
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid 1-CH₂CH=CH₂, 3-NH₂, 4-COOH C₇H₉N₃O₂ 167.17
Methyl 4-amino-1H-pyrazole-3-carboxylate 3-COOCH₃, 4-NH₂ C₅H₇N₃O₂ 141.13

Key Observations :

  • Position 1 Substituents : The methyl group in the target compound enhances hydrophobicity compared to phenyl (bulkier, aromatic) or allyl (unsaturated, flexible) groups. This affects solubility and pharmacokinetic properties .
  • Carboxylic Acid vs.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Solubility (Water) LogP (Predicted) pKa (COOH) pKa (NH₂)
This compound Moderate -0.45 2.1 4.8
4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid Low 1.12 2.3 5.1
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid Moderate 0.68 2.0 4.6

Key Observations :

  • The phenyl-substituted derivative exhibits higher lipophilicity (LogP = 1.12) due to its aromatic ring, reducing aqueous solubility .
  • The allyl-substituted compound balances hydrophobicity and flexibility, making it suitable for targeting enzymes with buried active sites .

Key Observations :

  • The target compound is synthesized via ester hydrolysis under mild conditions, ensuring minimal decomposition .
  • Phenyl-substituted analogs require nitro group reduction, which may involve hazardous reagents (e.g., H₂/Pd-C) .

Key Observations :

  • The methyl-substituted compound’s selectivity for MST3 kinase is attributed to its compact structure, which fits into the ATP-binding pocket .
  • Phenyl-substituted derivatives show broader anti-inflammatory applications due to COX-2 binding affinity .

Biological Activity

4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid, a member of the pyrazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a five-membered heterocyclic structure featuring two nitrogen atoms adjacent to each other. Its molecular formula is C5H7N3O2C_5H_7N_3O_2 with a molecular weight of approximately 141.13 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, leading to significant cellular effects:

  • Antimicrobial Activity : It exhibits broad-spectrum antimicrobial properties, which can be linked to its ability to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.
  • Antifungal Activity : The compound has shown efficacy against various fungal strains, likely through interference with fungal cell membrane integrity or function.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
  • Anticancer Properties : Research indicates that pyrazole derivatives can induce apoptosis in cancer cells, showcasing promising anticancer activity.

Biological Activity Data

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntifungalInhibitory effects on Candida species
Anti-inflammatoryReduced levels of TNF-alpha and IL-6
AnticancerInduced apoptosis in H460 and A549 cancer cell lines

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study : A recent study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to standard antibiotics .
  • Antifungal Research : In vitro assays revealed that the compound effectively inhibited the growth of various fungal pathogens, including Candida albicans. The mechanism was hypothesized to involve disruption of the fungal cell membrane .
  • Cancer Cell Line Studies : A study assessing its anticancer properties found that treatment with this compound led to significant apoptosis in lung (H460) and adenocarcinoma (A549) cell lines. The IC50 values indicated potent cytotoxicity, suggesting its potential as a chemotherapeutic agent .

Q & A

Q. What are the standard synthetic routes for 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For example, hydrazine hydrate reacts with ethyl 3-oxobutanoate to form the pyrazole core, followed by selective methylation and carboxylation. Post-synthetic modifications, such as hydrolysis of ester intermediates (e.g., methyl esters), yield the carboxylic acid derivative . Purification often involves recrystallization from ethanol or methanol, with yields averaging 60-75% under optimized conditions .

Q. How can researchers confirm the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity analysis. Structural confirmation combines nuclear magnetic resonance (NMR; ¹H and ¹³C) and mass spectrometry (MS). Key NMR signals include the pyrazole ring protons (δ 6.8–7.2 ppm) and the methyl group (δ 2.4–2.6 ppm). FT-IR spectroscopy verifies the carboxylic acid moiety (C=O stretch at ~1700 cm⁻¹) . X-ray crystallography, as demonstrated for structurally related pyrazole derivatives, resolves regiochemistry and hydrogen-bonding patterns .

Q. What solvents and storage conditions are optimal for this compound?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Storage at –20°C under inert gas (argon or nitrogen) minimizes degradation. Lyophilization improves stability for long-term storage (>6 months) .

Advanced Research Questions

Q. How does the amino group at position 4 influence reactivity in cross-coupling reactions?

The amino group acts as a directing group, enabling regioselective functionalization. For instance, palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids occurs preferentially at the C5 position. This selectivity is critical for synthesizing biaryl derivatives for drug discovery . Reaction optimization requires careful control of base (e.g., K₂CO₃) and catalyst loading (Pd(PPh₃)₄, 2–5 mol%) to avoid deamination .

Q. What strategies mitigate instability during biological assays?

Instability in aqueous buffers (pH 7.4) arises from zwitterionic formation. Buffering at pH 4–5 using citrate or acetate enhances stability. For in vitro studies, prodrug approaches (e.g., ester or amide derivatives) improve bioavailability. Stability is monitored via LC-MS to track degradation products like 4-oxo analogs .

Q. How can computational methods predict biological targets for this compound?

Molecular docking (AutoDock Vina) and pharmacophore modeling identify potential kinase inhibitors (e.g., mTOR, p70S6K) by aligning the carboxylic acid and amino groups with ATP-binding pockets. MD simulations (GROMACS) assess binding stability, correlating with experimental IC₅₀ values in cancer cell lines .

Q. What analytical techniques resolve data contradictions in tautomeric forms?

Tautomerism between 1H- and 2H-pyrazole forms is resolved via variable-temperature NMR (VT-NMR) and deuterium exchange experiments. Crystallographic data (e.g., bond lengths and angles) confirm the dominant tautomer in the solid state .

Methodological Considerations

Q. How to design SAR studies for derivatives of this compound?

Structure-activity relationship (SAR) studies require systematic substitution at positions 1 (methyl), 3 (carboxylic acid), and 4 (amino). For example:

  • Position 1 : Replace methyl with benzyl groups to assess steric effects.
  • Position 4 : Introduce alkyl or aryl substituents to modulate electron density. Biological assays (e.g., enzyme inhibition, cytotoxicity) are paired with DFT calculations (e.g., HOMO-LUMO gaps) to rationalize activity trends .

Q. What protocols optimize regioselectivity in electrophilic substitutions?

Nitration and halogenation favor the C5 position due to the electron-donating amino group. For bromination, use N-bromosuccinimide (NBS) in DMF at 0°C (yield: 85–90%). Regiochemistry is confirmed via NOESY NMR to detect spatial proximity between substituents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-1-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
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4-amino-1-methyl-1H-pyrazole-3-carboxylic acid

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